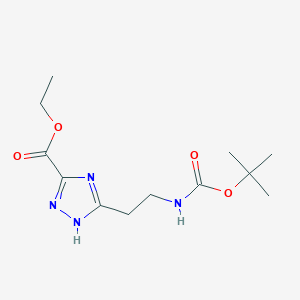

ethyl 3-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-1,2,4-triazole-5-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of tert-butoxycarbonyl (Boc) protected amino acids . It is one of the key precursors for the total synthesis of tyroscherin and photo-activatable tyroscherin-based affinity reagent used for identification of tyroscherin binding proteins .

Synthesis Analysis

The synthesis of similar compounds involves the use of tert-butoxycarbonyl-protected amino acids (Boc-AAILs). These are prepared by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids .Wissenschaftliche Forschungsanwendungen

Amino Acid Protection

The compound is likely used in the protection of amino acids during synthesis processes. This is a common application for tert-butoxycarbonyl (Boc) protected compounds, which are used to prevent unwanted reactions at the amino group while other reactions are carried out elsewhere on the molecule .

Synthesis of Phospholipid Derivatives

It may be involved in the synthesis of specific phospholipid derivatives, such as phosphatidylethanolamine or ornithine, which are important in various biological processes .

Polymer Chemistry

The tert-butoxycarbonyl group can be introduced into polymers to generate a polymer with pendant amine functionality. This is useful in creating materials with specific properties, such as increased solubility or reactivity .

Organic Synthesis

Tertiary butyl esters, like the one you’ve mentioned, find large applications in synthetic organic chemistry for introducing the tert-butoxycarbonyl group into a variety of organic compounds .

Wirkmechanismus

Target of Action

It’s structurally related totert-butoxycarbonyl-protected amino acids (Boc-AAILs) , which are commonly used in peptide synthesis .

Mode of Action

The compound interacts with its targets through its amino group . The tert-butoxycarbonyl (Boc) group serves as a protective group for the amino group, preventing unwanted reactions during synthesis . The Boc group can be removed under mild acidic conditions to expose the free amine , allowing it to interact with other molecules or structures within the cell.

Biochemical Pathways

Amino acids and their derivatives, like this compound, are known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Pharmacokinetics

Boc-AAILs are miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane . These properties could influence the compound’s bioavailability.

Result of Action

Given its structural similarity to boc-aails, it may be used as a starting material in peptide synthesis , potentially leading to the formation of peptides with various biological activities.

Action Environment

Environmental factors such as pH and temperature can influence the compound’s action, efficacy, and stability. For instance, the Boc group can be removed under mild acidic conditions , which would alter the compound’s structure and potentially its activity. Additionally, the compound’s solubility varies with the solvent used, which could impact its distribution and availability in different environments .

Eigenschaften

IUPAC Name |

ethyl 5-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1H-1,2,4-triazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O4/c1-5-19-10(17)9-14-8(15-16-9)6-7-13-11(18)20-12(2,3)4/h5-7H2,1-4H3,(H,13,18)(H,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIIKYYKWWMJANR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC(=N1)CCNC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 3-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-1,2,4-triazole-5-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4S)-7-chloro-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione](/img/structure/B1313083.png)

![2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B1313095.png)

![Benzoic acid, 4-[(5-bromopentyl)oxy]-, ethyl ester](/img/structure/B1313103.png)

![Benzene, [(3-butenyloxy)methyl]-](/img/structure/B1313105.png)